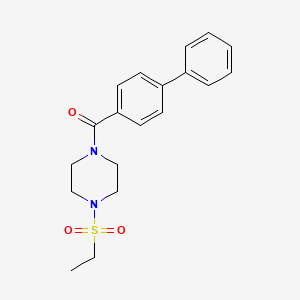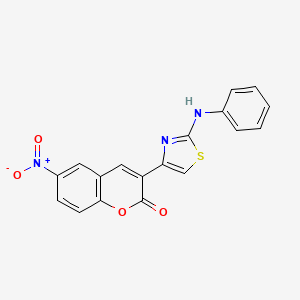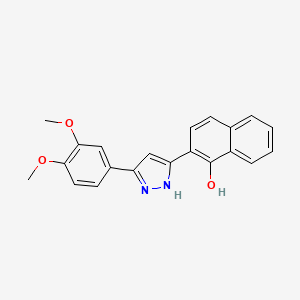
1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine is a complex organic compound that features a biphenyl group, a carbonyl group, and a piperazine ring substituted with an ethylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Carbonyl Intermediate: The initial step involves the formation of the biphenyl carbonyl intermediate through a Friedel-Crafts acylation reaction. This reaction uses biphenyl and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperazine Substitution: The biphenyl carbonyl intermediate is then reacted with piperazine under basic conditions to form the piperazine derivative.
Ethylsulfonyl Substitution: Finally, the piperazine derivative is treated with ethylsulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl group.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of 1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can engage in π-π interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with biological molecules. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Biphenylylcarbonyl)piperazine: Lacks the ethylsulfonyl group, which may affect its solubility and biological activity.
4-(Ethylsulfonyl)piperazine: Lacks the biphenyl carbonyl group, which may reduce its ability to interact with certain biological targets.
Uniqueness
1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine is unique due to the combination of the biphenyl carbonyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-25(23,24)21-14-12-20(13-15-21)19(22)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHQHECHNHGIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5E)-5-[(4-benzyloxy-3-methoxy-phenyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl]acetic acid](/img/structure/B10812072.png)


![4-[5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B10812100.png)
![3-(1,1-dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(2-methylpropyl)-1H-quinolin-2-one](/img/structure/B10812102.png)
![3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B10812105.png)
![2-[(4-Methoxybenzoyl)amino]-5-methylthiophene-3-carboxylic acid](/img/structure/B10812111.png)
![2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B10812112.png)
![10,10-Dichloro-tricyclo[7.1.0.0*4,6*]decane-5-carboxylic acid (2-chloro-phenyl)-amide](/img/structure/B10812115.png)

![5-[[4-(Dimethylamino)phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10812127.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone](/img/structure/B10812133.png)


